molecular formula C10H10F2N2 B13317786 1-(2,2-Difluoroethyl)-1H-indol-4-amine

1-(2,2-Difluoroethyl)-1H-indol-4-amine

Cat. No.: B13317786
M. Wt: 196.20 g/mol
InChI Key: QYICYVAVPJIAJN-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-indol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential applications. The presence of the difluoroethyl group imparts unique physicochemical properties, making it a valuable candidate for various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-indol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the compound’s lipophilicity and acidity, enhancing its binding affinity and specificity to target proteins . This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluoroethyl)-1H-indol-4-amine is unique due to its specific indole scaffold combined with the difluoroethyl group. This combination imparts distinct properties, making it a valuable compound for various applications in medicinal chemistry and beyond.

Properties

Molecular Formula

C10H10F2N2

Molecular Weight

196.20 g/mol

IUPAC Name

1-(2,2-difluoroethyl)indol-4-amine

InChI

InChI=1S/C10H10F2N2/c11-10(12)6-14-5-4-7-8(13)2-1-3-9(7)14/h1-5,10H,6,13H2

InChI Key

QYICYVAVPJIAJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC(F)F)N

Origin of Product

United States

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